molecular formula C56H68ClN9O5S2 B12415790 NAMPT degrader-1

NAMPT degrader-1

Cat. No.: B12415790
M. Wt: 1046.8 g/mol
InChI Key: LZCAADBODOWVEZ-OIVUAWODSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NAMPT degrader-1, also known as Compound A3, is a potent degrader of nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is an enzyme involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism. This compound exhibits significant antitumor activity by specifically inducing the degradation of NAMPT through the autophagy-lysosomal pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NAMPT degrader-1 involves the use of various chemical reagents and conditions. The compound is synthesized through a series of chemical reactions, including the formation of amide bonds and the incorporation of specific functional groups that target NAMPT for degradation. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in the available literature .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

NAMPT degrader-1 undergoes various chemical reactions, including:

    Oxidation: The compound may undergo oxidation reactions under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.

    Substitution: Substitution reactions involve the replacement of specific atoms or groups within the compound with other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and product .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions yield reduced forms of the compound .

Mechanism of Action

NAMPT degrader-1 exerts its effects by specifically inducing the degradation of NAMPT through the autophagy-lysosomal pathway. This degradation leads to a decrease in NAD+ levels, which is essential for cellular metabolism and energy production. The reduction in NAD+ levels results in cell death, particularly in cancer cells that rely heavily on NAMPT for NAD+ biosynthesis .

Properties

Molecular Formula

C56H68ClN9O5S2

Molecular Weight

1046.8 g/mol

IUPAC Name

N-[(1R)-1-(3-benzyl-7-chloro-4-oxoquinazolin-2-yl)-2-methylpropyl]-4-methyl-N-[3-[9-[4-[4-(pyridin-3-ylmethylcarbamothioylamino)phenyl]sulfonylpiperazin-1-yl]nonanoylamino]propyl]benzamide

InChI

InChI=1S/C56H68ClN9O5S2/c1-41(2)52(53-62-50-37-46(57)23-28-49(50)55(69)66(53)40-43-15-9-8-10-16-43)65(54(68)45-21-19-42(3)20-22-45)32-14-30-59-51(67)18-11-6-4-5-7-12-31-63-33-35-64(36-34-63)73(70,71)48-26-24-47(25-27-48)61-56(72)60-39-44-17-13-29-58-38-44/h8-10,13,15-17,19-29,37-38,41,52H,4-7,11-12,14,18,30-36,39-40H2,1-3H3,(H,59,67)(H2,60,61,72)/t52-/m1/s1

InChI Key

LZCAADBODOWVEZ-OIVUAWODSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N(CCCNC(=O)CCCCCCCCN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=S)NCC4=CN=CC=C4)[C@@H](C5=NC6=C(C=CC(=C6)Cl)C(=O)N5CC7=CC=CC=C7)C(C)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(CCCNC(=O)CCCCCCCCN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=S)NCC4=CN=CC=C4)C(C5=NC6=C(C=CC(=C6)Cl)C(=O)N5CC7=CC=CC=C7)C(C)C

Origin of Product

United States

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